molecular formula C26H34N4O3 B14952141 3-(1-(2,5-Dimethylphenyl)-3-ethyl-5-hydroxy-1H-pyrazol-4-yl)-4-(4-methylpiperidin-1-yl)-1-propyl-1H-pyrrole-2,5-dione

3-(1-(2,5-Dimethylphenyl)-3-ethyl-5-hydroxy-1H-pyrazol-4-yl)-4-(4-methylpiperidin-1-yl)-1-propyl-1H-pyrrole-2,5-dione

Cat. No.: B14952141
M. Wt: 450.6 g/mol
InChI Key: VYBBTCOFHJXRIY-UHFFFAOYSA-N
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Description

The compound “3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyrrole ring. Each step requires specific reagents and conditions:

    Formation of the Pyrazole Ring: This might involve the reaction of a hydrazine derivative with a diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Formation of the Pyrrole Ring: This might involve the reaction of an amine with a diketone or a similar compound under acidic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrazole, piperidine, and pyrrole derivatives.

Uniqueness

  • The unique combination of functional groups and ring structures in this compound may confer specific properties that are not found in other similar compounds, such as enhanced biological activity or unique chemical reactivity.

Properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

3-[2-(2,5-dimethylphenyl)-5-ethyl-3-oxo-1H-pyrazol-4-yl]-4-(4-methylpiperidin-1-yl)-1-propylpyrrole-2,5-dione

InChI

InChI=1S/C26H34N4O3/c1-6-12-29-24(31)22(23(26(29)33)28-13-10-16(3)11-14-28)21-19(7-2)27-30(25(21)32)20-15-17(4)8-9-18(20)5/h8-9,15-16,27H,6-7,10-14H2,1-5H3

InChI Key

VYBBTCOFHJXRIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C1=O)N2CCC(CC2)C)C3=C(NN(C3=O)C4=C(C=CC(=C4)C)C)CC

Origin of Product

United States

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